molecular formula C25H20N2O3S2 B1193710 TSHR-NAM-S37a

TSHR-NAM-S37a

Cat. No.: B1193710
M. Wt: 460.566
InChI Key: YGFJFPYQZCZNIH-HSXTZPDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TSHR-NAM-S37a is a novel highly selective negative allosteric modulator (NAM) of thyrotropin receptor (TSHR), binding at the ectodomain/TMD interface, between the converging helix, ECL1 and the IA, noncompetitively inhibiting PAM-C2-activation.

Scientific Research Applications

1. Understanding Intramolecular Signaling Mechanisms in TSHR

TSHR-NAM-S37a has been instrumental in elucidating the intramolecular signaling mechanisms at the interface of the ecto- and transmembrane domain (TMD) of the thyrotropin receptor (TSHR). It helps in understanding how the large TSH-bound ectodomain activates the TMD indirectly via an internal agonist. Research indicates that S37a binds at the ectodomain/TMD interface, affecting both TSH- and positive allosteric modulator-induced activation of TSHR. This information is critical for understanding activation or inhibition of the receptor by allosteric ligands (Marcinkowski et al., 2019).

2. Potential Treatment of Graves' Orbitopathy

This compound has potential as a treatment for Graves' Orbitopathy (GO). This application stems from its ability to inhibit the TSHR activation by thyrotropin itself and other activators. The unique shape of molecule S37a facilitates high TSHR selectivity, making it a promising candidate for further development in the treatment of GO (Marcinkowski et al., 2019).

3. Insights into Thyroid-Stimulating Hormone Receptor Signal Transduction

Studies on this compound contribute significantly to the understanding of thyroid-stimulating hormone receptor (TSHR) signal transduction. The TSHR plays a crucial role in thyroid gland growth and function. The understanding of molecular events from signal reception to amplification is deepened by insights gained from the use of this compound (Kleinau et al., 2013).

Properties

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.566

IUPAC Name

(4aS,5S,5aR,8aR,9R,9aS,10R)-7,10-Diphenyl-3,4a,5,5a,8a,9,9a,10-octahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(7H)-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m0/s1

InChI Key

YGFJFPYQZCZNIH-HSXTZPDUSA-N

SMILES

O=C(N1)SC([C@H]2C3=CC=CC=C3)=C1S[C@@]([C@@]2([H])[C@@]4([H])[C@@]56[H])([H])[C@](C4)([H])[C@]6([H])C(N(C7=CC=CC=C7)C5=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TSHR-NAM-S37a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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